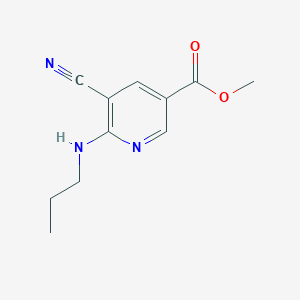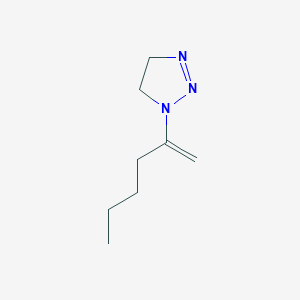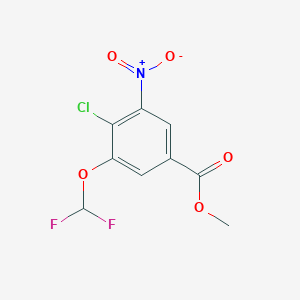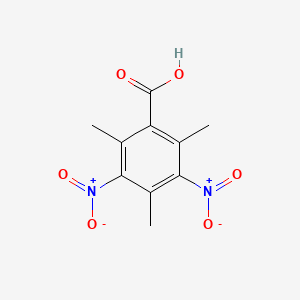
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of reactions starting from the corresponding amino acid. The amino acid is first protected with the Fmoc group using reagents such as Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA). The tert-butyl group is introduced via alkylation reactions using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
化学反応の分析
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in solid-phase peptide synthesis. The Fmoc group allows for the stepwise construction of peptides by protecting the amino group during coupling reactions .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions and enzyme activities.
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents. These peptides can act as drugs for treating diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials can have applications in drug delivery systems, biomaterials, and nanotechnology.
作用機序
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
- Fmoc-(s)-3-amino-2-(4-methyl)benzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(4-ethyl)benzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(4-isopropyl)benzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where such properties are desired .
特性
分子式 |
C29H31NO4 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
(2S)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
InChIキー |
YJKSTRQYRGWPHK-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)





![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
